molecular formula C22H23N3O3 B2698072 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide CAS No. 946311-86-0

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide

Cat. No. B2698072
CAS RN: 946311-86-0
M. Wt: 377.444
InChI Key: XZXGQMANJJBRLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.444. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Host-Guest Chemistry

Research on related compounds, such as amide-containing isoquinoline derivatives, has focused on their structural aspects and properties when forming salt and inclusion compounds. For instance, studies have shown that these compounds can form crystalline structures and gels in response to treatment with different mineral acids. The formation of host-guest complexes with other organic molecules has been observed to enhance fluorescence emission, indicating potential applications in materials science and sensor technology (Karmakar, Sarma, & Baruah, 2007).

Pharmacological Applications

Similar compounds have been evaluated for their pharmacological properties, particularly in the context of anti-inflammatory and anticonvulsant activities. For example, derivatives of 2-(1,3-dioxoisoindolin-2-yl) have been synthesized and tested for their anti-inflammatory activity, showing promising results in both in vitro and in vivo models (Nikalje, Hirani, & Nawle, 2015). Furthermore, these compounds have been explored for their anticonvulsant properties, indicating their potential use in the treatment of neurological disorders (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011).

Antiviral and Antidepressant Effects

Other related studies have investigated the therapeutic effects of novel anilidoquinoline derivatives, showing significant antiviral and antiapoptotic effects against Japanese encephalitis, which suggests a potential avenue for treating viral encephalitis (Ghosh et al., 2008). Additionally, derivatives of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide have been synthesized and evaluated for their anticonvulsive and antidepressant activities, providing a basis for the development of new therapeutic agents in psychiatry (Zhen et al., 2015).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-24-12-4-5-16-13-15(8-9-19(16)24)10-11-23-20(26)14-25-21(27)17-6-2-3-7-18(17)22(25)28/h2-3,6-9,13H,4-5,10-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXGQMANJJBRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide

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